2-[2-(4-chlorophenoxy)acetamido]benzoic acid, also known as 4-chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid, is a synthetic compound that has garnered interest in various fields of research, particularly in pharmacology and biochemistry. This compound features a benzoic acid core substituted with a chlorophenoxy acetamido group, which contributes to its biological activity.
This compound can be synthesized through various chemical reactions involving starting materials such as 4-chlorobenzoic acid and 4-chlorophenol. It is commercially available from chemical suppliers and is often used in scientific research settings.
2-[2-(4-chlorophenoxy)acetamido]benzoic acid falls under the category of benzoic acids and amide derivatives. It is classified as an organic compound with potential applications in medicinal chemistry due to its ability to modulate biological processes.
The synthesis of 2-[2-(4-chlorophenoxy)acetamido]benzoic acid typically involves several key steps:
The molecular structure of 2-[2-(4-chlorophenoxy)acetamido]benzoic acid can be represented by the following data:
The compound features a benzoic acid moiety with a chlorinated aromatic ring and an amide linkage, contributing to its unique chemical properties. The presence of chlorine atoms enhances its reactivity in nucleophilic substitution reactions.
2-[2-(4-chlorophenoxy)acetamido]benzoic acid is involved in several types of chemical reactions:
The mechanism of action for 2-[2-(4-chlorophenoxy)acetamido]benzoic acid primarily involves its role as an inhibitor of specific ion channels, particularly TMEM206. Upon activation at low pH, TMEM206 facilitates the conduction of chloride ions across cellular membranes. The compound inhibits this activity, impacting cellular processes such as cell volume regulation and vesicular acidification.
Property | Value |
---|---|
Melting Point | Approximately 150°C |
Boiling Point | Not specified |
pH | Not applicable |
Stability | Stable under normal conditions |
2-[2-(4-Chlorophenoxy)acetamido]benzoic acid (CBA) has been identified as a potent small-molecule inhibitor of the proton-activated chloride channel TMEM206 (also designated Acid-Sensitive Outwardly Rectifying anion channel or Proton-Activated Outwardly Rectifying Anion Channel). This channel, which is ubiquitously expressed in vertebrate tissues and activated by extracellular acidification below pH 6.0, plays critical roles in acid-induced cell death, endosomal pH regulation, and macropinosome resolution [1] [2] [6]. CBA exerts its inhibitory effect through direct interaction with the channel pore, as evidenced by mutagenesis studies targeting transmembrane domains.
CBA exhibits markedly distinct inhibitory profiles under different pH conditions, reflecting the protonation-dependent gating mechanism of TMEM206. Electrophysiological analyses reveal an IC₅₀ value of 9.55 μM at pH 4.5, where maximal channel activation occurs. In contrast, inhibitory efficacy significantly diminishes at pH 6.0, with only ~25% current suppression observed even at elevated CBA concentrations (100 μM). This pH-dependent behavior correlates with conformational changes in TMEM206 induced by proton binding, which likely alters the accessibility or affinity of the CBA binding pocket [2]. The reduced inhibition near the physiological activation threshold (pH ~6.0) suggests limitations for CBA in pathophysiological contexts involving moderate acidosis, such as tumor microenvironments or ischemic penumbrae where pH typically ranges between 6.0–6.8 [1] [2].
Table 1: pH-Dependence of CBA Inhibition on TMEM206-Mediated Currents
pH Condition | CBA Concentration (μM) | Current Inhibition (%) | IC₅₀ (μM) |
---|---|---|---|
pH 4.5 | 10 | 67 ± 8 | 9.55 |
pH 4.5 | 100 | 98 ± 2 | |
pH 6.0 | 10 | 12 ± 4 | Not achieved |
pH 6.0 | 100 | 24 ± 6 |
CBA demonstrates superior selectivity compared to classical TMEM206 inhibitors. While 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) and flufenamic acid suppress TMEM206 currents with IC₅₀ values of ~15 μM and ~45 μM respectively, they concurrently inhibit diverse ion transporters and channels, including volume-regulated anion channels, bicarbonate transporters, and calcium-activated chloride channels [2] [6]. In contrast, CBA exhibits >50-fold selectivity for TMEM206 over several voltage-gated potassium channels, GABA receptors, and TRP channels at concentrations below 20 μM. This specificity profile positions CBA as a preferred pharmacological tool for dissecting TMEM206-specific physiology, particularly in cellular models co-expressing multiple chloride conductance pathways [2]. Nevertheless, CBA shares a common limitation with other TMEM206 inhibitors: incomplete suppression at pathophysiologically relevant pH levels, highlighting the need for next-generation compounds targeting the proton-sensing apparatus [1] [2].
Beyond its actions on TMEM206, CBA functions as a potent and selective antagonist of the calcium-activated nonselective cation channel Transient Receptor Potential Melastatin 4. This channel conducts monovalent cations (Na⁺, K⁺) and influences membrane depolarization, action potential duration, and calcium influx in excitable cells [7] [8] [9]. CBA inhibits Transient Receptor Potential Melastatin 4 with an IC₅₀ of ~0.5–1 μM, demonstrating >100-fold selectivity over closely related melastatin channels (Transient Receptor Potential Melastatin 5/7) and major cardiac ion channels (L-type calcium channels, human Ether-à-go-go-Related Gene potassium channels) in binding assays [7].
Molecular docking and mutagenesis studies identify critical residues governing CBA-Transient Receptor Potential Melastatin 4 interactions. The glycine residue at position 844 (Gly844) within the transmembrane pore-forming domain constitutes a pivotal binding determinant. Substitution of Gly844 with aspartic acid (p.Gly844Asp) reduces CBA sensitivity by >8-fold, implicating this residue in steric accommodation of the chlorophenoxy moiety [4] [7]. Additionally, the aromatic cage formed by Tyr973 and Phe978 facilitates π-stacking interactions with CBA’s benzoic acid ring, while Glu900 may engage in electrostatic interactions with the protonated amine of CBA at physiological pH [7]. This multi-point binding model explains CBA’s nanomolar affinity and provides a structural template for designing derivatives with enhanced specificity.
Table 2: Impact of Transient Receptor Potential Melastatin 4 Mutations on CBA Sensitivity
Transient Receptor Potential Melastatin 4 Variant | Location | CBA IC₅₀ Shift (vs. Wild Type) | Proposed Mechanism |
---|---|---|---|
Wild Type | - | 1x | Reference |
p.Gly844Asp | TM6 | >8x | Steric hindrance |
p.Tyr973Ala | Pore loop | 3x | Disrupted π-stacking |
p.Phe978Leu | Pore loop | 4x | Disrupted π-stacking |
CBA exhibits paradoxical functional rescue of certain Transient Receptor Potential Melastatin 4 loss-of-function variants through chemical chaperone activity. Pathogenic mutations like p.Gly844Asp cause channel misfolding and endoplasmic reticulum retention, reducing surface expression by >70%. Remarkably, prolonged exposure (24–48 hours) to sub-inhibitory CBA concentrations (0.1–0.5 μM) restores ~40–60% of channel function in p.Gly844Asp-expressing cells by promoting correct folding and membrane trafficking [4] [7]. This chaperoning effect is temperature-dependent and requires the CBA scaffold itself rather than mere pharmacological inhibition, as demonstrated by inactivity of structurally distinct Transient Receptor Potential Melastatin 4 blockers like 9-phenanthrol. The biphasic action profile—acute inhibition versus chronic rescue—positions CBA as a unique pharmacological tool for investigating conformational diseases linked to Transient Receptor Potential Melastatin 4 misfolding, including specific forms of cardiac conduction disease and Brugada syndrome [4] [7] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0